Receptor Binding Affinity: Prucalopride vs. Cisapride, Tegaserod, Mosapride, Velusetrag, and Naronapride
Prucalopride demonstrates high affinity for the 5-HT4 receptor. Its binding affinity (Ki = 2.5 nM and 8 nM for 5-HT4A and 5-HT4B, respectively) is superior to that of earlier prokinetics like cisapride (Ki = 41.5-117 nM) [1], tegaserod (pKi ~7.38-7.91) [2], and mosapride (Ki = 69.9-84.2 nM) [3]. While velusetrag (pKi = 7.7) and naronapride (Ki = 1.4 nM) are also high-affinity agonists, prucalopride's extensive clinical validation in chronic constipation trials differentiates it from these newer, less clinically characterized compounds.
| Evidence Dimension | 5-HT4 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 2.5 nM (5-HT4A), 8 nM (5-HT4B); pKi = 8.6/8.1 |
| Comparator Or Baseline | Cisapride (Ki = 41.5-117 nM); Tegaserod (pKi 7.38-7.91); Mosapride (Ki = 69.9-84.2 nM); Velusetrag (pKi = 7.7); Naronapride (Ki = 1.4 nM) |
| Quantified Difference | Prucalopride Ki for 5-HT4A is ~17-47x lower than cisapride, ~28-34x lower than mosapride. Affinity is comparable to velusetrag and naronapride. |
| Conditions | Radioligand binding assays on cloned human 5-HT4 receptor isoforms in various cell lines (e.g., CHO-K1, HEK-293) |
Why This Matters
Higher receptor affinity can translate to greater potency and potentially lower required doses, though selectivity is equally critical for safety.
- [1] Oh SJ, Kim SH, Kim YH, et al. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. J Pharmacol Exp Ther. 2002;300(3):950-7. View Source
- [2] Brattelid T, Kvingedal AM, Krobert KA, et al. Investigations into the binding affinities of different human 5-HT4 receptor splice variants. Naunyn Schmiedebergs Arch Pharmacol. 2010;381(3):185-98. View Source
- [3] Yoshida N, Omoya H, Oka M, Furukawa K, Ito T, Karasawa A. Affinity of mosapride citrate, a new gastroprokinetic agent, for 5-HT4 receptors in guinea pig ileum. Jpn J Pharmacol. 1998;77(1):53-9. View Source
